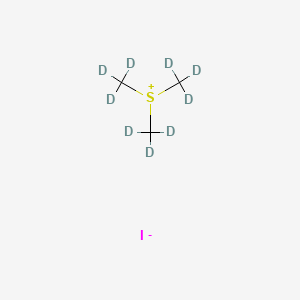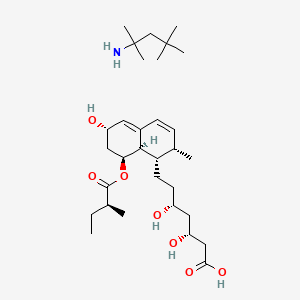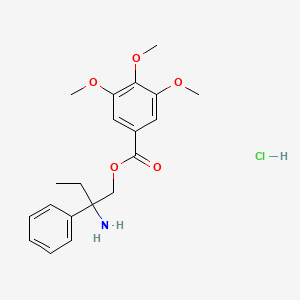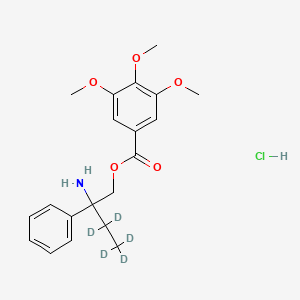
Sootepin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sootepin D is a compound with the molecular formula C31H48O4 . It is a triterpene derived from the apical bud of Gardenia sootepensis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C31H48O4 and a molecular weight of 484.71 g/mol . The IUPAC name for this compound is methyl 3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 484.71 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Cytotoxic Activity : Sootepin D, along with other 3,4-seco-cycloartane triterpenes isolated from Gardenia sootepensis, showed cytotoxic properties against various human cancer cell lines, indicating potential use in cancer treatment. Compounds with an exomethylene gamma-lactone ring displayed broad cytotoxicity across all cell lines tested (Nuanyai, Sappapan, Teerawatananond, Muangsin, & Pudhom, 2009).
Anti-Inflammatory Properties : Studies on compounds from Gardenia sootepensis, including this compound, have shown significant anti-inflammatory activity. This was measured by their ability to inhibit nitric oxide production in macrophages, indicating potential for the development of anti-inflammatory drugs (Hung, Quang, Quang, Minh, Dung, Duong, Tung, & Hoang, 2022).
Mechanism of Action
Target of Action
Sootepin D, a triterpene from the apical bud of Gardenia sootepensis, primarily targets NF-κB . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and has been linked to inflammatory processes .
Mode of Action
This compound interacts with its target, NF-κB, by inhibiting TNF-α-induced NF-κB activity . This interaction results in a decrease in NF-κB activity, which can lead to a reduction in inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting NF-κB activity, this compound can potentially downregulate the expression of genes involved in inflammation, thereby reducing inflammatory responses .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting NF-κB activity, this compound can decrease the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sootepin D interacts with the NF-κB pathway, a key biochemical reaction involved in inflammation . It inhibits the activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . The nature of this interaction is inhibitory, with this compound reducing the activity of NF-κB .
Cellular Effects
This compound has significant effects on various types of cells, particularly in the context of inflammation. It influences cell function by impacting cell signaling pathways, specifically the NF-κB pathway . This can lead to changes in gene expression and cellular metabolism, particularly in pathways related to inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the NF-κB protein complex . By inhibiting NF-κB, this compound can influence changes in gene expression related to inflammation . This can result in the reduction of inflammation and related cellular responses .
properties
IUPAC Name |
methyl 3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-21(18-32)8-7-9-22(2)24-12-14-29(5)26-11-10-25(23(3)19-33)30(15-13-27(34)35-6)20-31(26,30)17-16-28(24,29)4/h8,18,22,24-26,33H,3,7,9-17,19-20H2,1-2,4-6H3/b21-8+/t22-,24-,25+,26+,28-,29+,30-,31+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOHMDKQENYFEG-YSIJHDMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)OC)C(=C)CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)
![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)
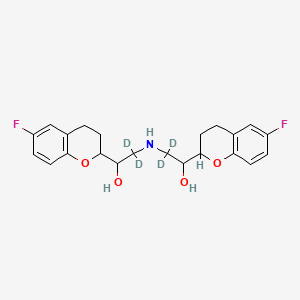

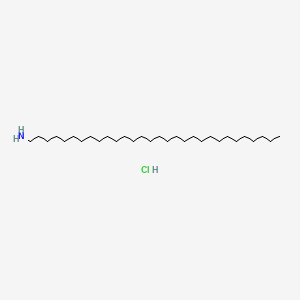
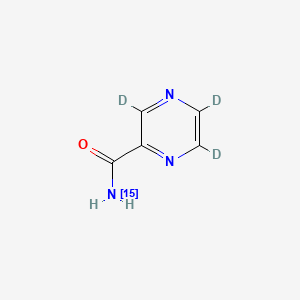

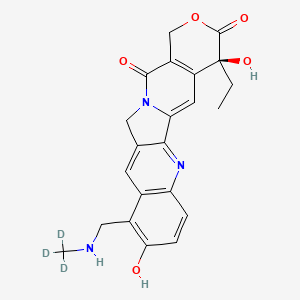

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)
